molecular formula C19H16FNO2S B2820363 (5Z)-3-[(3,5-dimethylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 866152-67-2

(5Z)-3-[(3,5-dimethylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2820363
CAS No.: 866152-67-2
M. Wt: 341.4
InChI Key: UFSFWLWVIPDPQP-YVLHZVERSA-N
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Description

(5Z)-3-[(3,5-dimethylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound based on the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its versatility in medicinal chemistry research . The TZD core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . This specific derivative features a (3,5-dimethylphenyl)methyl substitution at the N3 position and a (4-fluorophenyl)methylidene moiety at the C5 position, modifications that are strategically designed to modulate the compound's physicochemical properties and biological affinity. Researchers investigating peroxisome proliferator-activated receptor gamma (PPARγ) pathways may find this compound of interest, as TZD derivatives are well-established as potent insulin sensitizers that act by activating PPARγ . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, making TZDs a foundational scaffold in anti-diabetic research . Beyond metabolic diseases, the TZD scaffold has demonstrated a broad spectrum of potential research applications. Studies have indicated that various TZD analogues possess antimicrobial properties, potentially through inhibition of bacterial cytoplasmic Mur ligases, which are essential for peptidoglycan cell wall synthesis . Additional research areas include exploring their anti-inflammatory effects, which may involve the suppression of pro-inflammatory cytokines, as well as investigating their antioxidant activity via scavenging of reactive oxygen species (ROS) . The structure-activity relationship (SAR) of this compound is influenced by its specific substituents. The C5 (4-fluorophenyl)methylidene group is a common feature in many bioactive TZDs, while the N3 (3,5-dimethylphenyl)methyl group contributes to the compound's unique steric and electronic profile. Researchers are encouraged to further investigate its precise mechanism of action, binding affinity, and specificity for relevant biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-3-[(3,5-dimethylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2S/c1-12-7-13(2)9-15(8-12)11-21-18(22)17(24-19(21)23)10-14-3-5-16(20)6-4-14/h3-10H,11H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSFWLWVIPDPQP-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Comparison of Thiazolidine-dione Derivatives
Compound N3 Substituent C5 Substituent Halogen Bioactivity
Target 3,5-Dimethylbenzyl (Z)-4-Fluorophenylidene F Assumed antifungal/anticancer
L-173 Piperazine-triazolylpropyl (Z)-4-Chlorophenylidene Cl Antifungal, anticancer
EN300-35080 2-Aminoethyl (Z)-4-Methylphenylidene None Building block
(Top 1) 4-Bromophenyl 4-(2,4-Dichlorophenoxy)phenylidene Br, Cl Structural analog
Table 2: Physicochemical Properties
Compound Solubility Stability Formulation Strategy
Target Unknown (likely pH-dependent) Heat-sensitive, flammable Requires protective storage
L-173 High in acidic buffers; cyclodextrin-enhanced Stable in complexes Cyclodextrin complexation
EN300-35080 High (hydrochloride salt) Stable as salt Salt formation

Q & A

Q. What are the optimized synthetic routes for this thiazolidinone derivative, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: The synthesis typically involves:

  • Core formation : Condensation of thiourea derivatives with α-haloketones under basic conditions to form the thiazolidine-2,4-dione core .
  • Benzylidene introduction : Knoevenagel condensation between the core and substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in solvents like DMF or acetic acid under reflux (2–6 hours, 80–120°C) .
  • Critical parameters :
    • Solvent polarity : DMF enhances reaction rates but may reduce Z-isomer selectivity compared to ethanol .
    • Catalysts : Sodium acetate or piperidine improves condensation efficiency .
    • Temperature control : Microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hours) while maintaining >85% yield .

Q. How can NMR and HPLC be used to confirm the Z-configuration and purity of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : The Z-isomer exhibits distinct vinyl proton shifts (δ 7.2–7.5 ppm) and coupling constants (J = 10–12 Hz) due to restricted rotation .
  • <sup>13</sup>C NMR : Carbonyl groups (C2 and C4) resonate at δ 170–175 ppm, while the benzylidene carbon appears at δ 125–130 ppm .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase resolve Z/E isomers (retention times: Z = 8.2 min, E = 9.5 min) .

Key Tip : Use NOESY NMR to confirm spatial proximity between the 4-fluorophenyl and thiazolidinone ring protons, validating the Z-configuration .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets like PPAR-γ or antimicrobial enzymes?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding modes to PPAR-γ (PDB: 2PRG). The fluorophenyl group shows hydrophobic interactions with Leu330 and Tyr473, while the thiazolidinone core hydrogen-bonds to Ser289 .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Validation : Compare computational results with in vitro IC50 data (e.g., PPAR-γ transactivation assays) to refine scoring functions .

Q. How can contradictory bioactivity results between studies be systematically resolved?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity) .
  • Compound stability : Test degradation under assay conditions (pH 7.4, 37°C) via HPLC. Fluorophenyl derivatives degrade <5% in 24 hours, ensuring reliable IC50 values .
  • Statistical rigor : Use Design of Experiments (DoE) to optimize assay parameters (e.g., cell density, incubation time) .

Case Study : A 2025 study reported IC50 = 0.45 µM for PPAR-γ, while a 2024 study found IC50 = 1.2 µM. DoE analysis revealed differences in cell passage number (≤10 vs. ≥15) as the critical variable .

Q. What kinetic and spectroscopic methods elucidate the mechanism of Knoevenagel condensation in its synthesis?

Methodological Answer:

  • In situ FTIR : Monitor carbonyl group disappearance (C=O stretch at 1700 cm<sup>-1</sup>) and imine formation (C=N stretch at 1620 cm<sup>-1</sup>) .
  • Kinetic studies : Pseudo-first-order rate constants (kobs) derived from HPLC data show a linear correlation with benzaldehyde electron-withdrawing substituents (ρ = +1.2) .
  • Isotopic labeling : <sup>18</sup>O-labeled benzaldehyde confirms water elimination as the rate-limiting step via mass spectrometry .

3. Methodological Challenges and Solutions Q. 3.1 How to address low yields in large-scale synthesis?

  • Continuous-flow reactors : Improve mixing and heat transfer, achieving 90% yield at 100 g scale vs. 75% in batch .
  • Purification : Combine silica gel chromatography (hexane/ethyl acetate) with recrystallization (ethanol/water) for >99% purity .

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